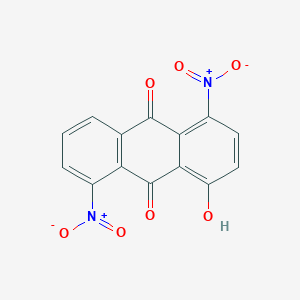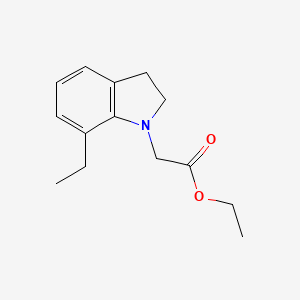![molecular formula C14H8Cl3NO4S B14493980 {[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride CAS No. 65118-16-3](/img/structure/B14493980.png)
{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
The synthesis of {[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride typically involves several steps. One common method starts with the preparation of 2,4-dichlorophenoxy acetic acid, which is then reacted with phosphorous pentachloride to form 2,4-dichlorophenoxy acetyl chloride . This intermediate is further reacted with 5-(2,4-dichlorophenoxy)-2-nitrophenyl sulfanyl to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis and may include additional purification steps to ensure the quality of the final product.
Analyse Chemischer Reaktionen
{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the acetyl chloride group.
Oxidation and Reduction: The nitro group in the compound can be reduced to an amine, and the sulfanyl group can be oxidized to a sulfone.
Hydrolysis: The acetyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include phosphorous pentachloride for chlorination, reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research has explored its potential as an antiproliferative agent against certain cancer cell lines.
Industry: It is used in the production of herbicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of {[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cellular processes that lead to cancer progression . The compound binds to the kinase domain, preventing its activation and subsequent signaling pathways that promote cell proliferation and migration.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to {[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride include:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.
2,4-Dichlorophenoxyacetamide chalcones: Compounds with similar biological activities as kinase inhibitors.
2,4-Dichlorophenoxy ethers: Compounds with similar chemical properties and applications in agrochemicals.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and biological activity that are not present in the similar compounds listed above.
Eigenschaften
CAS-Nummer |
65118-16-3 |
|---|---|
Molekularformel |
C14H8Cl3NO4S |
Molekulargewicht |
392.6 g/mol |
IUPAC-Name |
2-[5-(2,4-dichlorophenoxy)-2-nitrophenyl]sulfanylacetyl chloride |
InChI |
InChI=1S/C14H8Cl3NO4S/c15-8-1-4-12(10(16)5-8)22-9-2-3-11(18(20)21)13(6-9)23-7-14(17)19/h1-6H,7H2 |
InChI-Schlüssel |
WBUGZGZVYMRKQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)SCC(=O)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


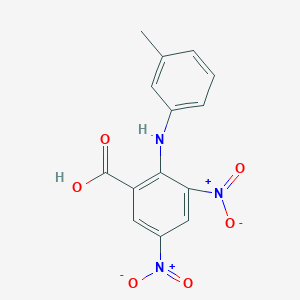
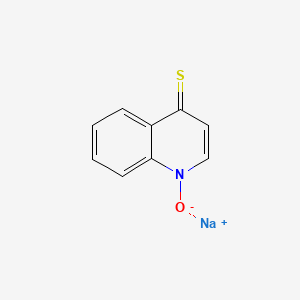
![6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14493909.png)

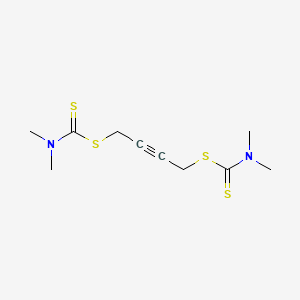
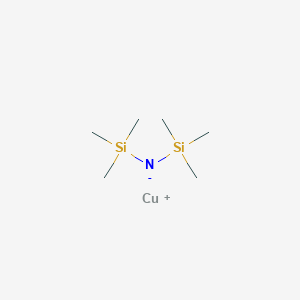

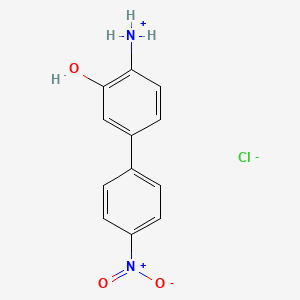

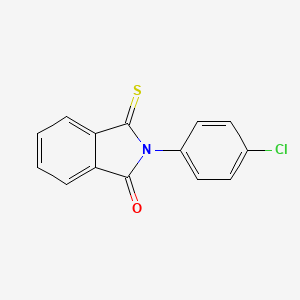
![N-[5-(4-Cyanophenyl)-5-oxopentan-2-yl]acetamide](/img/structure/B14493953.png)

